![molecular formula C19H23FN4OS B2372116 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-85-1](/img/structure/B2372116.png)
2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule with the molecular formula C18H22FN5OS . It has a molecular weight of 375.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a methylpiperidin group . The InChIKey for this compound is QWSUQMKZFRFLRX-HNNXBMFYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 375.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 4 . Its topological polar surface area is 85.1 Ų, and it has a complexity of 481 .Scientific Research Applications
Antiviral Properties
The compound has demonstrated antiviral activity against hepatitis C virus (HCV). Specifically, a derivative—4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate —showed potent activity against HCV . Further research in this area could explore its mechanism of action and potential clinical applications.
PPAR Agonist Activity
The design and synthesis of a related compound—3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid —yielded a triple-acting PPARα, -γ, and -δ agonist. This compound exhibited remarkable activity with EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM for PPARα, PPARγ, and PPARδ, respectively . PPAR agonists are of interest for their potential in treating metabolic disorders and inflammation-related diseases.
Cytotoxicity Against Cancer Cells
3,5-Bis(indolyl)-1,2,4-thiadiazoles: , a class of compounds related to our target molecule, showed cytotoxicity against human cancer cell lines. Among them, 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited potent anticancer activity . Investigating the underlying mechanisms and optimizing these derivatives could lead to novel cancer therapies.
properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-4-5-7-14(13)20)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDOUBOHDYDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)
![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)
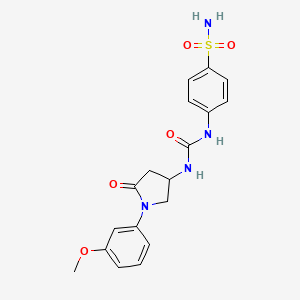
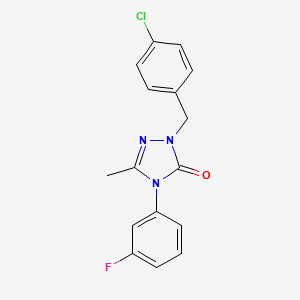
![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)
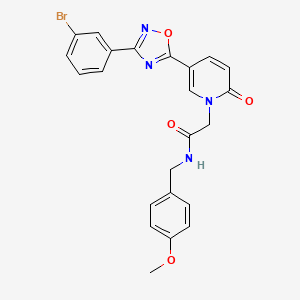
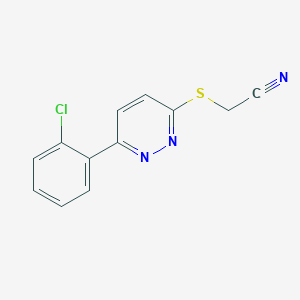
![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)
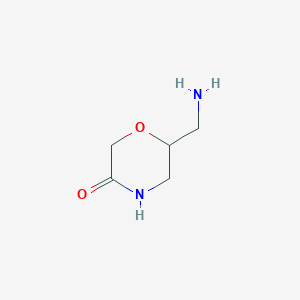
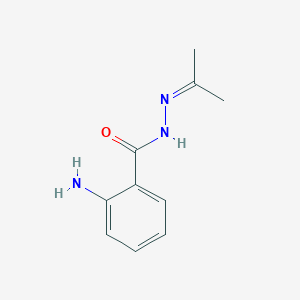
![(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2372052.png)